2-Nitrochrysene
Overview
Description
2-Nitrochrysene is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) that is derived from chrysene, a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings. Nitro-PAHs, including this compound, are known for their mutagenic and carcinogenic properties. These compounds are typically formed during incomplete combustion processes and are found in the environment as pollutants .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitrochrysene can be synthesized through nitration of chryseneThis can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions .
Industrial Production Methods: The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Nitrochrysene undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) under specific conditions.
Substitution: The nitro group can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) and iron (Fe) in acidic conditions are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3)
Major Products Formed:
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of 2-aminochrysene.
Substitution: Formation of various substituted nitro-chrysene derivatives
Scientific Research Applications
2-Nitrochrysene has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of nitro-PAHs in various chemical reactions.
Biology: Investigated for its mutagenic and carcinogenic effects on biological systems.
Medicine: Studied for its potential role in cancer research due to its carcinogenic properties.
Industry: Monitored as an environmental pollutant and studied for its impact on air quality and human health
Mechanism of Action
The mechanism of action of 2-Nitrochrysene involves its metabolic activation to form reactive intermediates that can bind to DNA, leading to mutations and potentially cancer. The nitro group is reduced to form a hydroxylamine intermediate, which can further react to form DNA adducts. These adducts interfere with normal DNA replication and repair processes, leading to mutagenesis and carcinogenesis .
Comparison with Similar Compounds
- 1-Nitropyrene
- 2-Nitrofluorene
- 6-Nitrochrysene
- 3-Nitrofluoranthene
- 5-Nitroacenaphthene
- 9-Nitroanthracene
Comparison: 2-Nitrochrysene is unique due to its specific structure and the position of the nitro group, which influences its reactivity and biological activity. Compared to other nitro-PAHs, this compound exhibits higher mutagenicity and carcinogenicity, making it a compound of significant interest in environmental and health-related studies .
Properties
IUPAC Name |
2-nitrochrysene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO2/c20-19(21)14-7-10-16-13(11-14)6-9-17-15-4-2-1-3-12(15)5-8-18(16)17/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNWUPUJMIJKMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC(=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192924 | |
Record name | Chrysene, 2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50192924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3989-90-0 | |
Record name | 2-Nitrochrysene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3989-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chrysene, 2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003989900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chrysene, 2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50192924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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